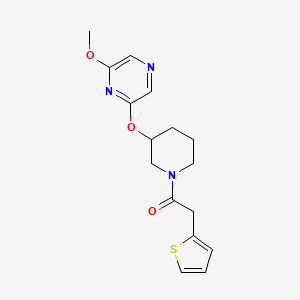

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-21-14-9-17-10-15(18-14)22-12-4-2-6-19(11-12)16(20)8-13-5-3-7-23-13/h3,5,7,9-10,12H,2,4,6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPFZCYJSYFRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that possesses a unique combination of functional groups, which suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Methoxypyrazine moiety : Enhances bioactivity through potential receptor interactions.

- Piperidine ring : Commonly found in various pharmaceuticals, contributing to its biological properties.

- Thiophene group : Known for its role in enhancing the pharmacological profile of compounds.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N5O3 |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 2034438-14-5 |

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : Potential interactions with neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like obesity or diabetes.

Experimental Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

- Antimicrobial Activity : Related Schiff bases have shown promising antimicrobial effects against various bacteria, indicating that similar derivatives may possess comparable activities .

- Antioxidant Properties : The antioxidant capacity was assessed using the DPPH method, where compounds similar to the target compound demonstrated significant radical scavenging abilities .

- Lipase Inhibition : Research on similar piperidine derivatives revealed their potential as antilipase agents, suggesting that the target compound may also inhibit pancreatic lipase, thus contributing to weight management strategies .

Study 1: Antimicrobial Evaluation

A study conducted on structurally similar compounds showed that they exhibited varying degrees of antibacterial activity. The tested compounds were evaluated using disk diffusion methods against standard bacterial strains. The results indicated that modifications in functional groups significantly influenced their efficacy.

Study 2: Lipase Inhibition Assay

In vitro assays demonstrated that certain derivatives effectively inhibited porcine pancreatic lipase. The molecular docking studies indicated strong binding affinities, suggesting that the structural features of these compounds, including the thiophene and methoxypyrazine groups, play critical roles in their biological activity.

Comparison with Similar Compounds

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

- Structural Difference : The methoxy group is at the 3-position of pyrazine instead of 6, and the thiophene substituent is at the 3-position rather than 2.

- The thiophen-3-yl group may reduce steric hindrance compared to the 2-substituted analog .

Vandetanib Derivatives (e.g., Compound 1 in )

- Structure : Contains a 6-methoxyquinazoline core instead of pyrazine and a nitroimidazole group.

- Key Differences : The quinazoline system enhances planar aromaticity, improving kinase inhibition (e.g., EGFR targeting). The nitroimidazole introduces redox-active properties, which are absent in the target compound.

- Synthesis : Yields for nitroimidazole-containing analogs range from 63.9% to 71.1%, suggesting moderate efficiency compared to thiophene-based reactions (65–90% yields in sulfone synthesis) .

Thiophene-Containing Piperidine Derivatives

2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone

- Structure : Features a 3-hydroxypiperidine instead of a pyrazine-oxy substituent.

- Impact : The hydroxyl group introduces hydrogen-bonding capacity but reduces lipophilicity (clogP estimated ~1.8 vs. ~2.5 for the target compound). This analog may exhibit improved aqueous solubility .

Sulfonyl and Heterocyclic Variants

2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone

- Structure : Replaces the piperidine-pyrazine system with a sulfonyl group.

- Synthesis : Achieved in 90% yield via metal–organic framework catalysis, indicating higher efficiency than multi-step piperidine-pyrazine couplings .

- Properties : Sulfonyl groups enhance electrophilicity and may improve binding to sulfhydryl-containing targets.

Data Table: Comparative Analysis of Key Compounds

*clogP values estimated using fragment-based methods.

Research Findings and Functional Insights

- Biological Activity : While Vandetanib derivatives show confirmed anticancer activity , the target compound’s pharmacological profile remains uncharacterized in the provided evidence.

- Synthetic Efficiency : Sulfonyl-containing analogs (e.g., ) achieve higher yields (65–90%) than multi-step piperidine-pyrazine syntheses, highlighting a trade-off between structural complexity and reaction efficiency .

Q & A

Q. Table 1. Example Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| HOBt/TBTU/NEt₃ | DMF | RT | 65–75 | |

| EDCI/DMAP | CH₂Cl₂ | 0°C→RT | 70–80 |

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify piperidine, pyrazine, and thiophene moieties. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₃O₃S: 358.1225; observed: 358.1228) .

- X-ray Crystallography : SHELX programs refine crystal structures to validate stereochemistry and bond lengths .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound's biological efficacy?

Q. Methodological Answer :

- Core Modifications : Replace the methoxypyrazine group with bioisosteres (e.g., pyridine in ) to enhance target binding.

- Piperidine Substitution : Introduce polar groups (e.g., hydroxyl, fluorine) to improve solubility and blood-brain barrier penetration .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like PDE10A, comparing with known inhibitors (e.g., AMG 579 in ).

Advanced: How should researchers address contradictions in bioactivity data across different assay systems?

Q. Methodological Answer :

- Metabolic Stability Assays : Use LC-MS/MS to assess hepatic microsomal stability (e.g., t₁/₂ > 60 mins suggests suitability for in vivo studies) .

- Target Engagement Studies : Radiolabel the compound (e.g., ¹⁸F or ¹¹C isotopes) for in vivo PET imaging to correlate brain occupancy with behavioral outcomes .

- Orthogonal Assays : Validate hits in cell-free (e.g., enzymatic inhibition) and cell-based (e.g., cAMP modulation for PDE10A) systems .

Advanced: What computational strategies are effective for modeling this compound's interaction with neurological targets?

Q. Methodological Answer :

- Fragment Screening : Co-crystallize with target proteins (e.g., FAD-dependent oxidoreductases) to identify binding hotspots .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) for >100 ns to assess stability of key hydrogen bonds (e.g., pyrazine O-methoxy with catalytic residues) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

Advanced: How can researchers optimize pharmacokinetic properties while retaining target affinity?

Q. Methodological Answer :

- LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce calculated LogP from 1.8 (current) to <1.0, improving solubility .

- Prodrug Strategies : Mask polar groups (e.g., acetylated piperidine) to enhance oral bioavailability .

- In Vivo PK Studies : Monitor plasma clearance (CL) and volume of distribution (Vd) in rodent models to guide dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.